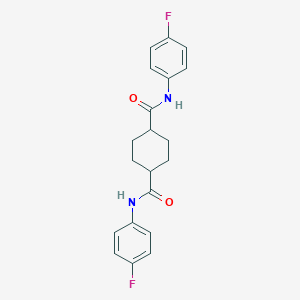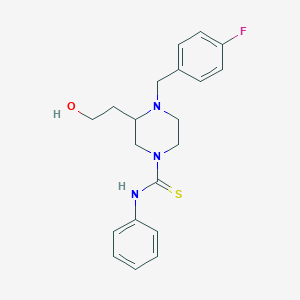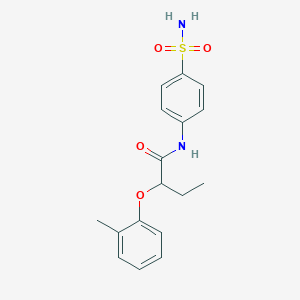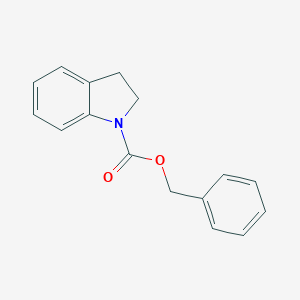![molecular formula C19H19N3O4S2 B469185 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide CAS No. 821010-72-4](/img/structure/B469185.png)
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK) and has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Sulfonamides Research Applications
Sulfonamides as Therapeutic Agents : Sulfonamides, featuring a primary sulfonamide moiety, have been incorporated into a wide range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs such as apricoxib and pazopanib, which also incorporate this group, show significant antitumor activity. The versatility of the sulfonamide motif suggests potential therapeutic applications for compounds containing this functional group (Carta, Scozzafava, & Supuran, 2012).
Cytochrome P450 Isoforms Inhibition : The selectivity of chemical inhibitors towards cytochrome P450 isoforms plays a crucial role in drug metabolism and drug-drug interactions. Understanding the interaction of sulfonamide-based compounds with these isoforms can inform their potential effects on drug metabolism and efficacy (Khojasteh et al., 2011).
Phenothiazines Biological Activities : Research on phenothiazine derivatives, which share structural similarities with thiazolyl-sulfonamide compounds, demonstrates a range of promising biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects. This suggests that compounds with similar structural features may also exhibit diverse biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antioxidant Capacity and DNA Binding : Studies on the antioxidant capacity of various compounds and their ability to bind to DNA, such as the minor groove binder Hoechst 33258 and its analogues, can inform the research applications of structurally complex sulfonamide derivatives. These properties are crucial for understanding the potential therapeutic and diagnostic applications of such compounds (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-3-5-16(12-13)26-14(2)18(23)21-15-6-8-17(9-7-15)28(24,25)22-19-20-10-11-27-19/h3-12,14H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGEOGDEMCNLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)



![3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B469239.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)
![N-(2,5-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469360.png)
![N-(5-chloro-2-pyridinyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469362.png)
![N-(5-chloro-2-pyridinyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469363.png)
![N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469364.png)
![Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469366.png)
![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid](/img/structure/B469369.png)
![N-(2-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469371.png)